2-(4-Fluoro-2-methylphenyl)propan-2-amine
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Overview
Description
2-(4-Fluoro-2-methylphenyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, along with an amine group attached to the propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methylphenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 4-fluoro-2-methylbenzaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Final Product: The intermediate product is then subjected to further reactions to introduce the propan-2-amine moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-2-methylbenzoic acid.
Reduction: Formation of 2-(4-fluoro-2-methylphenyl)propan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluoro-2-methylphenyl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study the effects of substituted amphetamines on biological systems, including their interaction with neurotransmitter receptors.
Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)propan-2-amine involves its interaction with various molecular targets, including:
Neurotransmitter Receptors: The compound may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling pathways.
Enzymatic Pathways: It may inhibit or activate certain enzymes involved in metabolic processes, leading to changes in cellular function.
Molecular Pathways: The compound can modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)propan-2-amine: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenyl)propan-2-amine: Lacks the fluorine atom on the phenyl ring.
2-(4-Chloro-2-methylphenyl)propan-2-amine: Contains a chlorine atom instead of fluorine.
Uniqueness
2-(4-Fluoro-2-methylphenyl)propan-2-amine is unique due to the presence of both fluorine and methyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14FN |
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Molecular Weight |
167.22 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-7-6-8(11)4-5-9(7)10(2,3)12/h4-6H,12H2,1-3H3 |
InChI Key |
AUQLCYDCKHHQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)(C)N |
Origin of Product |
United States |
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